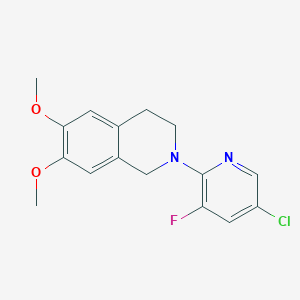

![molecular formula C18H24N4 B6473198 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine CAS No. 2640957-83-9](/img/structure/B6473198.png)

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .Wirkmechanismus

Target of Action

The primary targets of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine are likely to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, while α1-ARs are a class of G-protein-coupled receptors that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . As for α1-AR, it likely acts as an antagonist, blocking the receptors and preventing the normal cell responses triggered by catecholamines .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This can enhance cognitive functions, as cholinergic neurotransmitters play an important role in learning and memory . The antagonistic action on α1-AR affects the adrenergic signaling pathway, which can influence a variety of physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

Similar compounds have shown affinity in the nanomolar range, suggesting good absorption and distribution

Result of Action

The inhibition of AChE can potentially alleviate symptoms of diseases characterized by a decrease in acetylcholine, such as Alzheimer’s disease . The antagonistic action on α1-AR could have therapeutic implications for conditions like cardiac hypertrophy, congestive heart failure, hypertension, and others .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-9-7-21(8-10-22)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOHVHSKPZWUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

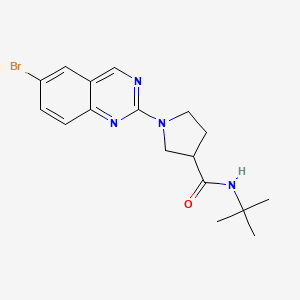

![6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6473122.png)

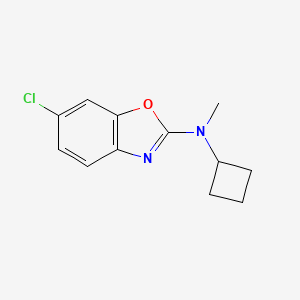

![5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473130.png)

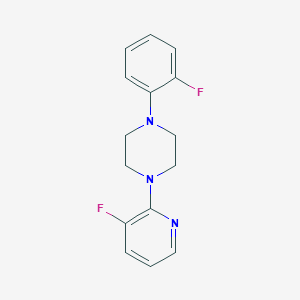

![2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6473133.png)

![5-chloro-N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6473145.png)

![N-tert-butyl-1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473148.png)

![4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473162.png)

![4-[(3-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473171.png)

![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473213.png)

![N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473218.png)